molecular formula C14H17F3N2O3 B13059073 tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate

Cat. No.: B13059073
M. Wt: 318.29 g/mol
InChI Key: UOEITXBWQSYZDN-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18F3NO3. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Azetidine Ring Formation: The pyridine intermediate undergoes cyclization to form the azetidine ring.

    Hydroxylation and Protection: The hydroxyl group is introduced, and the tert-butyl group is used to protect the carboxylate functionality.

Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

Recent studies have identified the compound as a potential inhibitor of polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a viable target for drug discovery. The compound's ability to inhibit the protein-protein interactions mediated by Plk1's polo-box domain suggests its utility in developing selective anticancer agents with reduced off-target effects .

Compound Target Effect Reference
tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylatePolo-like kinase 1Inhibitor of protein-protein interactions

Drug Development

The unique structural features of this compound allow for the exploration of its derivatives in drug development. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake. Researchers are investigating modifications to optimize its pharmacokinetic properties, aiming to create more effective therapeutic agents .

Biochemical Assays

The compound has been utilized in various biochemical assays to study its interaction with biological targets. Its role as a scaffold for further derivatization is being explored, focusing on its potential to yield compounds with enhanced biological activity against specific targets related to cancer and other diseases .

Case Study 1: Inhibition of Plk1

In a recent study, derivatives of this compound were synthesized and evaluated for their inhibitory effects on Plk1. The study demonstrated that certain derivatives exhibited significant inhibitory activity, leading to mitotic arrest in cancer cell lines while sparing normal cells, highlighting the compound's therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the azetidine ring and the introduction of various substituents can significantly affect the biological activity of this compound. Researchers are focusing on optimizing these modifications to enhance selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.

    tert-Butyl 3-oxoazetidine-1-carboxylate: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    tert-Butyl 3-phenylazetidine-1-carboxylate: Contains a phenyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate is a synthetic compound with the molecular formula C₁₄H₁₇F₃N₂O₃. It features a distinctive azetidine ring along with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 318.29 g/mol
  • Structural Features :
    • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
    • Trifluoromethyl Group : Enhances lipophilicity and may influence interaction with biological targets.
    • Carboxylate Functional Group : Can participate in various biochemical reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent in various conditions.

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in metabolic pathways, including:
    • Histone Deacetylases (HDAC) : Implicated in cancer progression and neurodegenerative diseases.
    • Carbonic Anhydrases (CA) : Involved in regulating pH and fluid balance.
  • Receptor Interaction : It exhibits affinity for various receptors, which may contribute to its pharmacological effects:
    • Protein-Tyrosine Phosphatase 1B (PTP1B) : Targeted for obesity and diabetes treatment.
    • Chemokine Receptor Type 4 (CXCR4) : Involved in cancer metastasis and HIV infection.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity against:

  • Human Colon Adenocarcinoma (HT-29)
  • Human Lung Adenocarcinoma (A549)

The compound displayed an IC50 value of approximately 12.5μM12.5\,\mu M against HT-29 cells, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. The compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylateC₁₃H₁₈N₂O₃Lacks trifluoromethyl group; different bioactivity profile
Tert-butyl 4-hydroxy-piperidine-1-carboxylateC₉H₁₅NO₃Piperidine ring instead of azetidine; different reactivity
Tert-butyl 4-(trifluoromethyl)phenolC₉H₉F₃OAromatic system; used as an antifungal agent

This table illustrates how the trifluoromethyl group significantly influences the biological activity and therapeutic potential of this compound.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate

InChI

InChI=1S/C14H17F3N2O3/c1-12(2,3)22-11(20)19-7-13(21,8-19)10-9(14(15,16)17)5-4-6-18-10/h4-6,21H,7-8H2,1-3H3

InChI Key

UOEITXBWQSYZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)C(F)(F)F)O

Origin of Product

United States

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